molecular formula C16H16N2O2 B11694781 (2E)-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide

(2E)-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide

Cat. No.: B11694781
M. Wt: 268.31 g/mol
InChI Key: MFJNTBYFCOCORQ-QPJJXVBHSA-N
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Description

(2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE is an organic compound that belongs to the class of enamides It features a methoxyphenyl group and a pyridinylmethyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE typically involves the following steps:

    Formation of the Enamide Backbone: The prop-2-enamide backbone can be synthesized through a condensation reaction between an appropriate aldehyde and an amine under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction involving a pyridine derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The double bond in the prop-2-enamide backbone can be reduced to form a single bond, resulting in a saturated amide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.

Biology

In biology, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biological processes.

Medicine

In medicinal chemistry, (2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The methoxyphenyl and pyridinylmethyl groups can interact with enzymes or receptors, modulating their activity. The prop-2-enamide backbone may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-HYDROXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE: Similar structure but with the pyridinyl group attached at a different position.

Uniqueness

(2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide

InChI

InChI=1S/C16H16N2O2/c1-20-15-5-2-13(3-6-15)4-7-16(19)18-12-14-8-10-17-11-9-14/h2-11H,12H2,1H3,(H,18,19)/b7-4+

InChI Key

MFJNTBYFCOCORQ-QPJJXVBHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=NC=C2

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCC2=CC=NC=C2

Origin of Product

United States

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